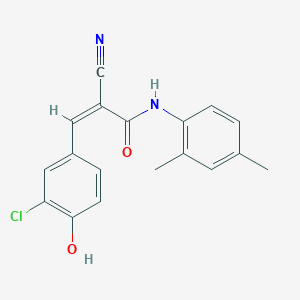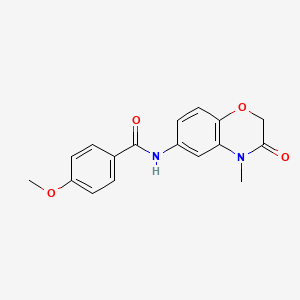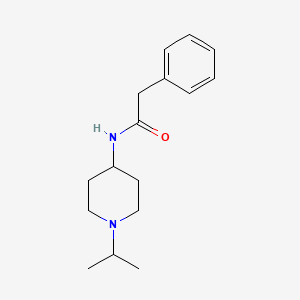
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is a synthetic compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the growth of bacterial and fungal cells by disrupting their cell walls. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent antibacterial, antifungal, and anticancer activities. However, its limitations include its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the study of 3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of more efficient synthesis methods.
3. Investigation of the compound's potential as a photosensitizer in photodynamic therapy.
4. Studies to determine the compound's potential as a drug candidate for the treatment of bacterial, fungal, and cancerous diseases.
5. Exploration of the compound's potential for use in other scientific research applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. It exhibits potent antibacterial, antifungal, and anticancer activities and has low toxicity to normal cells. Further studies are needed to fully understand its mechanism of action and explore its potential in various scientific research applications.
Métodos De Síntesis
The synthesis of 3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide involves the reaction of 3-chloro-4-hydroxybenzaldehyde and 2,4-dimethylphenylacetonitrile with acryloyl chloride in the presence of a base. The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide has been studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
(Z)-3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-5-16(12(2)7-11)21-18(23)14(10-20)8-13-4-6-17(22)15(19)9-13/h3-9,22H,1-2H3,(H,21,23)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXWPZXZWPOMT-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)
![1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5027365.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)


![N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5027392.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5027395.png)
![(3,5-dichlorophenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5027405.png)
![3-[1-(4-hydroxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5027411.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5027426.png)
![(2,5-difluorophenyl){1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5027432.png)
![4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5027433.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(2-fluorophenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027440.png)